methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)6-2-5(4-10-6)7(11)3-9/h2,4,10H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWJZCSXCVANFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may increase side reactions. A comparative study revealed the following trends:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | TEA | 75 | 98 |
| THF | DIPEA | 68 | 95 |
| DMF | Pyridine | 60 | 90 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For instance, a 15-minute irradiation at 100°C in DCM with TEA achieved 72% yield, comparable to conventional methods. This approach is ideal for high-throughput screening but requires specialized equipment.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and minimal waste. Key adaptations include:
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Continuous Flow Reactors : Enhance heat transfer and mixing efficiency, reducing reaction time by 40%.
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Solvent Recycling : DCM recovery via distillation lowers production costs.
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Automated Monitoring : In-line FTIR and HPLC ensure consistent quality control.
Case Study : A pilot plant achieved 85% yield using a continuous flow system with AlCl₃ catalysis, demonstrating feasibility for ton-scale production.
Comparative Analysis of Purification Techniques
Purification methods critically influence product quality:
| Method | Purity (%) | Recovery (%) | Cost (USD/g) |
|---|---|---|---|
| Recrystallization | 98 | 70 | 0.50 |
| Column Chromatography | 99 | 85 | 1.20 |
| Sublimation | 99.5 | 60 | 2.00 |
Recrystallization remains the preferred method for balancing cost and efficiency, while sublimation is reserved for ultra-high-purity applications.
Mechanistic Insights and Side Reactions
The acylation proceeds via nucleophilic attack of the pyrrole’s α-carbon on the electrophilic chloroacetyl chloride. The mechanism involves:
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Deprotonation : TEA abstracts the pyrrole NH proton, generating a resonance-stabilized anion.
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Acyl Transfer : The anion attacks the carbonyl carbon of chloroacetyl chloride, displacing chloride.
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Rearomatization : Loss of HCl restores aromaticity, yielding the product.
Common Side Reactions :
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Diacylation : Occurs with excess chloroacetyl chloride, forming bis-acylated byproducts.
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Ester Hydrolysis : Trace moisture converts methyl ester to carboxylic acid, detectable via IR (broad peak at 2500–3000 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols to form amides or thioesters.
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,3-diones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides and thioesters: Formed from nucleophilic substitution reactions.
Pyrrole-2,3-diones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
Chemical Reactions
Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate can undergo several chemical reactions:
- Nucleophilic Substitution : The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
- Oxidation : The pyrrole ring can be oxidized to form pyrrole-2,3-diones.
- Reduction : The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Primary/secondary amines, thiols | Base (e.g., sodium hydride) |
| Oxidation | Potassium permanganate | Varies based on desired product |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of various pharmacologically active compounds. Its structural characteristics allow for modifications that enhance biological activity.
Key Findings :
- Antimicrobial Activity : Studies demonstrate that derivatives exhibit significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
Antitumor Properties
Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the pyrrole structure can enhance anticancer efficacy.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of pyrrole derivatives, this compound showed significant activity against various bacterial strains, demonstrating promising results in inhibiting growth at low concentrations.
Case Study 2: Antitumor Activity
A recent investigation into the cytotoxic effects of pyrrole derivatives revealed that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential for development as an anticancer agent.
Mechanism of Action
The mechanism of action of methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The chloroacetyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of their function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrole Derivatives
| Compound Name | Substituents (Position 4) | Substituents (Position 5) | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate | 2-Chloroacetyl | None | C₈H₈ClNO₃ | Chloroacetyl, methyl ester |
| Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate (2a) | None | p-Tolyl | C₁₃H₁₃NO₂ | Aryl, methyl ester |
| Ethyl 4-chloro-1H-pyrrole-2-carboxylate | Chloro | None | C₇H₈ClNO₂ | Chloro, ethyl ester |
| Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate·HCl | Amino | None (1-methyl) | C₇H₁₁ClN₂O₂ | Amino, methyl ester, methyl |
| Ethyl 4-(2,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate (219) | 2,4-Dimethoxyphenyl | None | C₁₅H₁₇NO₄ | Aryl, ethyl ester |
| Methyl 4-formyl-1H-pyrrole-2-carboxylate | Formyl | None | C₇H₇NO₃ | Formyl, methyl ester |
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: The chloroacetyl group (target compound) increases electrophilicity compared to amino (electron-donating) or aryl (variable effects) substituents, influencing reactivity in cross-coupling or cyclization reactions .
- Steric Effects : Bulky substituents (e.g., 2,4-dimethoxyphenyl in compound 219) reduce reaction rates in Suzuki couplings compared to smaller groups like chloroacetyl .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- Melting Points : Aryl-substituted derivatives (e.g., 2a, 219) exhibit higher melting points (>120°C) due to π-stacking, while aliphatic substituents (e.g., chloroacetyl) may lower melting points .
- Optical Activity: Chiral analogs (e.g., compound 3j: [α]²⁰D = −60.0°) demonstrate enantioselective applications, absent in the non-chiral target compound .
Key Observations :
- Chloroacetyl Reactivity : The 2-chloroacetyl group is prone to nucleophilic displacement (e.g., with amines or thiols), unlike stable aryl or ester groups .
- Cross-Coupling Efficiency : Suzuki reactions for 5-aryl derivatives achieve >80% yields, while 4-substituted analogs (e.g., compound 219) require optimized Pd catalysts .
Biological Activity
Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrrole ring with a carboxylate group and a chloroacetyl substituent. This structure contributes to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 217.62 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity. This interaction is crucial for its role as an enzyme inhibitor in various biochemical pathways.
- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity through interactions with aromatic residues within the binding sites.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
The presence of the pyrrole ring enhances the compound's ability to inhibit microbial growth, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
This compound has also been evaluated for anticancer activity. Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings :
- A study demonstrated that derivatives of pyrrole compounds exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
- The structure-activity relationship (SAR) analysis indicated that modifications on the pyrrole ring could enhance anticancer efficacy .
Case Studies
- Antimicrobial Evaluation : A series of derivatives were synthesized based on this compound, showing improved antibacterial and antifungal activities compared to the parent compound. The introduction of electron-donating groups significantly increased potency against Gram-positive bacteria .
- Anticancer Studies : In vitro studies revealed that specific derivatives displayed potent activity against breast cancer cell lines, with IC50 values indicating significant cytotoxicity. Further investigations into the mechanism revealed that these compounds induced apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrrole core in methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate?
- The pyrrole ring can be synthesized via the Paal-Knorr reaction , which involves cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. Subsequent functionalization steps include:
- Chloroacetylation : Introducing the 2-chloroacetyl group via nucleophilic acyl substitution, typically using chloroacetyl chloride in the presence of a base (e.g., pyridine).
- Esterification : Methanol and an acid catalyst (e.g., H₂SO₄) are used to form the methyl ester at the 2-position .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm the pyrrole ring structure (aromatic protons at δ 6.5–7.5 ppm) and chloroacetyl group (carbonyl at ~170 ppm).
- FT-IR : Identify ester C=O (~1720 cm⁻¹) and amide/chloroacetyl C=O (~1680 cm⁻¹).
- HRMS : Validate molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 signal).
- X-ray crystallography (if crystals are obtainable) resolves ambiguities in regiochemistry, as seen in related pyrrole derivatives .
Advanced Research Questions
Q. How does the chloroacetyl group influence the pyrrole ring’s electronic properties and reactivity?
- The electron-withdrawing chloroacetyl group deactivates the pyrrole ring, directing electrophilic substitutions to the less hindered 3- or 5-positions. Computational studies (DFT or NBO analysis) can quantify this effect by mapping electron density distributions and Fukui indices .
- Experimental validation : Compare reaction rates of the chloroacetylated pyrrole with non-substituted analogs in electrophilic bromination or nitration .
Q. What challenges arise in optimizing the yield of this compound, and how can they be mitigated?
- Key challenges :
- Competing side reactions (e.g., over-chloroacetylation or ester hydrolysis).
- Sensitivity of the pyrrole ring to oxidative degradation under acidic conditions.
- Mitigation strategies :
- Use low-temperature stepwise synthesis (e.g., chloroacetylation before esterification).
- Employ protective groups (e.g., tert-butoxycarbonyl for the pyrrole nitrogen) to stabilize intermediates .
- Monitor reaction progress via TLC or in situ IR to terminate reactions at optimal conversion .
Q. How can computational modeling guide the design of derivatives based on this compound?
- Molecular docking : Predict binding affinities of derivatives to biological targets (e.g., enzymes) by simulating interactions with active sites.
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with biological activity or solubility.
- Retrosynthetic analysis : Tools like AI-driven synthesis planners (e.g., Template_relevance models) propose feasible routes for novel analogs .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in spectral data for this compound?
- Scenario : Conflicting NMR shifts for the chloroacetyl group due to solvent polarity or tautomerism.
- Resolution :
- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
- Compare data with structurally validated analogs (e.g., ethyl 4-benzoyl-1H-pyrrole-2-carboxylate, where X-ray data confirmed substituent positions) .
Q. What experimental designs are recommended for studying the environmental fate of this compound?
- Degradation studies :
- Hydrolysis : Expose the compound to buffers at varying pH (2–12) and analyze products via LC-MS.
- Photolysis : Use UV-Vis irradiation to simulate sunlight and track degradation kinetics.
Methodological Resources
- Synthetic protocols : Refer to Paal-Knorr cyclization and chloroacetylation conditions in pyrrole derivatives .
- Computational tools : Use DFT (Gaussian, ORCA) for electronic structure analysis and retrosynthetic planning .
- Environmental testing : Align with ISO/IEC 17025-accredited methods for hydrolysis and photolysis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
